4-(Fluoromethyl)aniline hydrochloride
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Overview
Description
4-(Fluoromethyl)aniline hydrochloride is an organofluorine compound with the molecular formula C7H9ClFN. It is a derivative of aniline, where a fluoromethyl group is attached to the para position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)aniline hydrochloride typically involves the fluorination of aniline derivatives. One common method is the nucleophilic substitution reaction, where a fluoromethyl group is introduced to the aniline ring. This can be achieved using reagents such as Selectfluor or other fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluoromethyl group and prevent unwanted side reactions. The use of palladium-catalyzed amination is also explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or other nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
4-(Fluoromethyl)aniline hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)aniline hydrochloride involves its interaction with various molecular targets. The fluoromethyl group can influence the compound’s binding affinity and specificity towards enzymes and receptors. This interaction can modulate biological pathways and result in specific physiological effects. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: This compound has three fluorine atoms attached to the methyl group, making it more electronegative and reactive compared to 4-(Fluoromethyl)aniline hydrochloride.
4-Fluoroaniline: It has a single fluorine atom directly attached to the benzene ring, differing in its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability.
Properties
Molecular Formula |
C7H9ClFN |
---|---|
Molecular Weight |
161.60 g/mol |
IUPAC Name |
4-(fluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8FN.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H |
InChI Key |
ZYGZOMJMCQZRMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CF)N.Cl |
Origin of Product |
United States |
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